(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound belonging to the pyrazolidine-3,5-dione family. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with a 3-chloro-4-methylphenyl group and a 3-methoxyphenylmethylidene group. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Properties
Molecular Formula |
C18H15ClN2O3 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-6-7-13(10-16(11)19)21-18(23)15(17(22)20-21)9-12-4-3-5-14(8-12)24-2/h3-10H,1-2H3,(H,20,22)/b15-9- |
InChI Key |
FCIPHUGWENYKHB-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)N2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)N2)Cl |
Origin of Product |
United States |
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